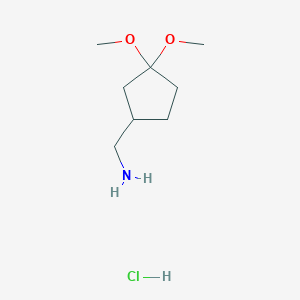

2-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Biological Activity

Recent studies have focused on the synthesis and biological activity of sulfonamide-based hybrid compounds, including those incorporating quinoline scaffolds. These compounds demonstrate a broad spectrum of pharmacological activities, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The design and development of two-component sulfonamide hybrids have leveraged various pharmaceutical active scaffolds, including quinoline, to create a considerable range of biologically active molecules (Ghomashi et al., 2022).

Heterocyclic Chemistry and Synthesis

The synthesis of heterocyclic compounds is a key area of interest, with 2H-Pyran-2-ones and their annelated analogs acting as multifaceted building blocks. These molecules, including quinoline derivatives, exhibit significant biological activity and photophysical properties. They serve as important synthetic precursors for the creation of a vast molecular diversity, leading to the development of various biologically important nucleuses such as quinolines and pyrazoles (Pratap & Ram, 2017).

Advanced Synthetic Methods

Innovative synthetic methods have been reported for the creation of N-heterocycle-fused quinoxalines, demonstrating the versatility of using dimethyl sulfoxide (DMSO) in the synthesis of complex quinoline derivatives. These methods yield a wide range of products with moderate to excellent outcomes, underscoring the efficiency and green chemistry aspects of modern synthetic approaches (Xie et al., 2017).

Catalysis and Oxidation

Copper(ii) complexes with quinoline derivatives have shown promising results in catalytic activity, particularly in the oxidation of alkanes and alcohols with peroxides. This research highlights the impact of triimine skeletons and quinolyl pendant substituents on both the antiproliferative and catalytic properties, offering insights into the potential industrial and pharmaceutical applications of such compounds (Choroba et al., 2019).

Safety and Hazards

将来の方向性

作用機序

Target of Action

Similar compounds with a pyrazole core have been reported to interact with various biological targets

Mode of Action

Pyrazole derivatives are known to bind to their targets through hydrogen bonding and hydrophobic interactions . The presence of the isopropyl group and the quinoline ring may also contribute to the compound’s binding affinity and selectivity.

Biochemical Pathways

Pyrazole derivatives have been reported to influence various biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation . The compound’s effect on these pathways could be due to its interaction with specific enzymes or receptors within these pathways.

Result of Action

Based on the biological activities of similar pyrazole derivatives, it is possible that the compound could have anti-inflammatory, antioxidant, or antiproliferative effects

特性

IUPAC Name |

2-[1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]oxyquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3S/c1-14(2)25-16(4)21(15(3)23-25)29(26,27)24-12-11-18(13-24)28-20-10-9-17-7-5-6-8-19(17)22-20/h5-10,14,18H,11-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYDRICNNFSHSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-fluorobenzo[b]thiophen-2-yl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2861320.png)

![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2861322.png)

![N-(2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)oxirane-2-carboxamide](/img/structure/B2861325.png)

![10-methoxy-3,4-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-5(2H)-one](/img/structure/B2861326.png)

![(Z)-N-(3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2861327.png)

![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B2861328.png)

![Benzyl N-[1-(cyclopropylcarbamoyl)-2-methylpropyl]carbamate](/img/structure/B2861332.png)

![4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine](/img/structure/B2861335.png)

![3-butyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2861337.png)

![2-(((tert-Butyldimethylsilyl)oxy)methyl)-7-iodofuro[3,2-c]pyridine](/img/structure/B2861339.png)

![N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2861342.png)